Product packaging for 1,4,6-Trioxaspiro[4.6]undecane(Cat. No.:CAS No. 13043-49-7)

1,4,6-Trioxaspiro[4.6]undecane

Cat. No.: B14709957
CAS No.: 13043-49-7
M. Wt: 158.19 g/mol
InChI Key: LGWUNYGMMUPVHM-UHFFFAOYSA-N
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Description

1,4,6-Trioxaspiro[4.6]undecane is a spirocyclic ketal compound of interest in advanced organic synthesis and polymer science. Its core structure features a central spiro atom connecting two heterocyclic rings, typically one dioxolane and one oxane ring, contributing to its unique steric and electronic properties as a rigid molecular scaffold. Researchers utilize this structural motif as a protective group for carbonyls and as a building block for developing complex organic molecules and functional materials. In polymer chemistry, closely related trioxaspiro undecane compounds have been employed as monomers to modify polymer backbones, influencing the thermal properties and physical characteristics of the resulting materials . The compound's molecular formula is typically C8H14O3, consistent with its class of compounds, offering researchers a specific molecular weight for precise stoichiometric calculations . As a specialized chemical intermediate, this compound provides significant value in methodological development and the synthesis of novel compounds with tailored functionalities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B14709957 1,4,6-Trioxaspiro[4.6]undecane CAS No. 13043-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13043-49-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1,4,11-trioxaspiro[4.6]undecane

InChI

InChI=1S/C8H14O3/c1-2-4-8(9-5-3-1)10-6-7-11-8/h1-7H2

InChI Key

LGWUNYGMMUPVHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(OCC1)OCCO2

Origin of Product

United States

Synthetic Methodologies for 1,4,6 Trioxaspiro 4.6 Undecane and Its Derivatives

General Synthetic Routes to Spiro Ortho Esters

The fundamental approach to synthesizing spiro orthoesters, including 1,4,6-trioxaspiro[4.6]undecane, involves the reaction between a lactone and an epoxide. This method provides a versatile pathway to a wide range of spiro orthoesters.

Epoxide-Lactone Coupling Reactions

The coupling of an epoxide with a lactone, such as ε-caprolactone, is a key reaction for the formation of the this compound framework. This reaction involves the opening of both the epoxide and lactone rings to form the characteristic spirocyclic structure. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. The general mechanism involves the activation of the lactone by a catalyst, followed by nucleophilic attack by the oxygen of the epoxide. Subsequent ring-opening and cyclization steps lead to the formation of the spiro orthoester.

Catalytic Systems in Spiro Ortho Ester Synthesis

The choice of catalyst is crucial in the synthesis of spiro orthoesters, influencing reaction rates, yields, and selectivity. Both Lewis acids and cationic complexes have demonstrated efficacy in promoting the coupling of epoxides and lactones.

Lewis acids are widely recognized for their ability to catalyze ring-opening reactions of epoxides and lactones, making them suitable for the synthesis of spiro orthoesters.

Boron Trifluoride Etherate (BF₃·OEt₂) is a common Lewis acid catalyst used in various organic transformations, including epoxide rearrangements and cyclization reactions. In the context of spiro orthoester synthesis, BF₃·OEt₂ can activate the carbonyl group of the lactone, facilitating nucleophilic attack by the epoxide. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the spirocyclic product. While BF₃·OEt₂ is a potent catalyst, its high reactivity can sometimes lead to side reactions and may require careful control of reaction conditions.

Tin(IV) Chloride (SnCl₄) is another effective Lewis acid catalyst for various organic reactions. Its application in the synthesis of spiro orthoesters from epoxides and lactones has been explored. Similar to other Lewis acids, SnCl₄ activates the lactone, promoting the coupling reaction. The choice between different Lewis acids often depends on the specific substrates and desired reaction outcomes, with each catalyst offering different levels of reactivity and selectivity.

Recent research has highlighted the effectiveness of cationic indium complexes as catalysts for the synthesis of spiro orthoesters. These catalysts offer high efficiency and selectivity under mild reaction conditions. A notable example is the use of a cationic indium alkyl complex for the coupling of ε-caprolactone and various epoxides. This catalytic system has been shown to achieve quantitative conversion of both the lactone and epoxide to the corresponding spiro orthoester.

The reaction is typically carried out in a solvent such as benzene at moderately elevated temperatures. The catalyst's high activity allows for low catalyst loadings, making it an attractive option for efficient synthesis.

Synthesis of Functionalized this compound Derivatives

The versatility of the epoxide-lactone coupling reaction allows for the synthesis of a variety of functionalized this compound derivatives by using substituted epoxides.

Alkyl-Substituted this compound Derivatives

The introduction of alkyl substituents onto the this compound backbone can be readily achieved by employing appropriately substituted epoxides in the coupling reaction with a lactone like ε-caprolactone. The position of the alkyl group on the resulting spiro orthoester is determined by the structure of the starting epoxide.

For instance, the reaction of 1,2-epoxy-7-octene with ε-caprolactone in the presence of a cationic indium catalyst yields 2-(hex-5-en-1-yl)-1,4,6-trioxaspiro[4.6]undecane. This demonstrates the ability to incorporate long-chain alkyl groups with additional functionality, such as a terminal alkene, into the spiro orthoester structure. The reaction proceeds with high efficiency, leading to near-quantitative yields of the desired product.

Below is a data table summarizing the synthesis of an alkyl-substituted this compound derivative using a cationic indium catalyst.

EpoxideLactoneCatalystSolventTemp. (°C)Time (h)ProductConversion (%)
1,2-epoxy-7-octeneε-caprolactoneCationic Indium ComplexBenzene60242-(hex-5-en-1-yl)-1,4,6-trioxaspiro[4.6]undecaneQuantitative

Phenoxymethyl-Substituted this compound Derivatives

The introduction of a phenoxymethyl substituent onto the this compound framework can be achieved through several synthetic strategies, primarily by utilizing a substituted epoxide as a key starting material. A common approach involves the reaction of a phenoxymethyl-substituted epoxide with a suitable lactone, such as ε-caprolactone, in the presence of a Lewis acid catalyst.

One plausible route is the reaction of (phenoxymethyl)oxirane with ε-caprolactone. The Lewis acid catalyst, for instance, boron trifluoride etherate (BF₃·OEt₂), activates the epoxide, facilitating a nucleophilic attack from the lactone's carbonyl oxygen. This is followed by an intramolecular cyclization to form the spiro orthoester ring system. The reaction conditions, including temperature and solvent, are critical to optimize the yield and minimize side reactions, such as the homopolymerization of the epoxide or lactone.

Reactant 1Reactant 2CatalystProduct
(Phenoxymethyl)oxiraneε-CaprolactoneBF₃·OEt₂2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane

This table represents a plausible synthetic route based on general methodologies for spiro orthoester synthesis.

Detailed research findings on this specific derivative are limited in publicly accessible literature, but the principles of spiro orthoester synthesis support this proposed methodology. The phenoxymethyl group is introduced via the epoxide precursor, and its electronic and steric properties can influence the reaction kinetics and the stability of the resulting spiro orthoester.

Methylene-Substituted this compound Derivatives

The synthesis of methylene-substituted this compound derivatives, particularly those with an exocyclic double bond, presents a unique synthetic challenge. One potential strategy involves the elimination reaction of a pre-functionalized spiro orthoester. For instance, a hydroxymethyl-substituted spiro orthoester could be synthesized and subsequently dehydrated to form the methylene (B1212753) derivative.

The synthesis of the hydroxymethyl precursor could be accomplished by reacting a suitable lactone with an epoxide containing a protected hydroxyl group, such as glycidol with a protecting group (e.g., a silyl ether). After the formation of the spiro orthoester, the protecting group would be removed, and the resulting alcohol could undergo dehydration using a reagent like Martin's sulfurane or by conversion to a good leaving group followed by base-induced elimination.

Alternatively, a Wittig-type reaction on a ketone-functionalized spiro orthoester could be envisioned, though the synthesis of such a precursor would be complex. The direct synthesis from a methylene-substituted epoxide is also a possibility, though such epoxides can be prone to polymerization.

PrecursorReagentProduct
2-(Hydroxymethyl)-1,4,6-trioxaspiro[4.6]undecaneDehydrating Agent (e.g., Martin's sulfurane)2-Methylene-1,4,6-trioxaspiro[4.6]undecane

This table outlines a hypothetical synthetic pathway for a methylene-substituted derivative.

Incorporation of Heteroatoms (e.g., Silicon, Phosphorus) into Spiro Ortho Ester Structures

The incorporation of heteroatoms like silicon or phosphorus into the this compound structure can impart unique properties to the molecule, such as altered reactivity, solubility, or utility as functional monomers.

Silicon-Containing Derivatives: The synthesis of silicon-containing derivatives can be approached by using silyl-functionalized epoxides or lactones. For example, the reaction of ε-caprolactone with a (silylmethyl)oxirane would yield a silylmethyl-substituted spiro orthoester. The choice of the silyl group (e.g., trimethylsilyl, triethylsilyl) can be varied to fine-tune the properties of the final product. These reactions would typically be catalyzed by Lewis acids under anhydrous conditions.

Phosphorus-Containing Derivatives: For the incorporation of phosphorus, a common strategy involves the synthesis of phosphonate-substituted analogues. This can be achieved by reacting a lactone with an epoxide bearing a phosphonate ester group. For instance, the reaction of ε-caprolactone with diethyl (oxiran-2-ylmethyl)phosphonate could yield the corresponding phosphonate-substituted this compound. The synthesis of phosphonate analogues of carbohydrate-derived phosphates has been reported, and similar principles could be applied to this system. beilstein-journals.org

HeteroatomPrecursor ExampleProduct Type
Silicon(Silylmethyl)oxiraneSilyl-substituted this compound
PhosphorusDiethyl (oxiran-2-ylmethyl)phosphonatePhosphonate-substituted this compound

This table illustrates potential synthetic strategies for incorporating silicon and phosphorus into the spiro orthoester framework.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound and its derivatives can lead to the formation of stereoisomers, particularly when substituted lactones or epoxides are used. The spirocyclic carbon atom is a potential stereocenter, and additional stereocenters may be present on the rings depending on the substitution pattern.

Stereochemical Control: Achieving stereochemical control in the synthesis of spiro orthoesters is a significant challenge. The stereochemistry of the final product is often dependent on the stereochemistry of the starting materials and the reaction mechanism. For instance, if a chiral, non-racemic epoxide is used, its stereochemistry can be transferred to the product, leading to the formation of a specific diastereomer. The use of chiral catalysts is another approach to induce enantioselectivity in the formation of the spirocyclic center. While the general possibilities for stereoisomerism are recognized, specific methods for achieving high levels of stereocontrol in the synthesis of this compound are not widely documented. google.com

Regioselectivity: Regioselectivity becomes a key consideration when unsymmetrically substituted lactones or epoxides are employed. For example, in the reaction of an unsymmetrical epoxide with a lactone, the nucleophilic attack of the lactone's carbonyl oxygen can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of this ring-opening is influenced by both steric and electronic factors of the substituents on the epoxide, as well as the nature of the Lewis acid catalyst. Generally, under acidic conditions, the attack is favored at the more substituted carbon atom of the epoxide due to the development of a partial positive charge. However, steric hindrance can direct the attack to the less substituted carbon. Careful selection of reactants and reaction conditions is therefore crucial to control the regiochemical outcome of the synthesis.

Polymerization Mechanisms of 1,4,6 Trioxaspiro 4.6 Undecane

Cationic Ring-Opening Polymerization (CROP) of 1,4,6-Trioxaspiro[4.6]undecane

The cationic ring-opening polymerization of spiroorthoesters, including this compound, is a key process for the synthesis of poly(ether ester)s. The behavior of this monomer in CROP is influenced by the initiator system, which can dictate the reaction mechanism and the stereochemistry of the resulting polymer.

Initiation Pathways and Initiator Systems

The initiation of CROP for this compound can be achieved through various cationic species, generated from traditional Lewis acids, photoinitiators, or organometallic complexes.

Tin tetrachloride (SnCl₄), a conventional Lewis acid, has been effectively used to initiate the cationic polymerization of spiroorthoesters. Specifically, in the polymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.6]undecane, SnCl₄ acts as an initiator, leading to a regiospecific polymerization. researchgate.net The mechanism with SnCl₄ for this monomer results in a poly(ether ester) with a trans configuration, indicating a specific stereochemical pathway during polymerization. researchgate.net While SnCl₄ is a confirmed initiator, detailed studies on the use of sulfonium (B1226848) salts specifically for this compound are not extensively documented in the reviewed literature.

Photoinitiated CROP offers spatial and temporal control over the polymerization process. A notable initiator system involves the use of a sterically hindered cation, the 9-phenyl-9,10-dihydroanthracen-10-ylium cation (PDAC). This initiator has been successfully applied to the polymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.6]undecane. researchgate.net The polymerization, initiated by PDAC, proceeds in a regiospecific manner. A key finding is that the use of this sterically hindered initiator leads to a conversion of the cis substitution at the C-2 and C-3 positions of the monomer to a trans form in the resulting polymer. This stereochemical change is associated with a volume expansion during polymerization. researchgate.net

Organometallic complexes are also emerging as effective catalysts for ring-opening polymerizations. Research has shown that a bifunctional cationic indium complex can catalyze the alternating copolymerization of epoxides and lactones through the in situ formation of spiroorthoester intermediates. researchgate.net This suggests the potential for such indium complexes to be active in the polymerization of pre-formed spiroorthoesters like this compound, although direct studies focusing on this specific monomer with cationic indium alkyl complexes are still an area of ongoing research. researchgate.net

Propagation and Ring-Opening Modes of this compound

The propagation step in the CROP of this compound involves the nucleophilic attack of a monomer molecule on the growing cationic chain end. This process typically occurs via a single ring-opening event.

The polymerization of this compound proceeds through a single ring-opening polymerization (SROP) mechanism. This selective opening of one of the rings in the spiro system leads to the formation of a polymer chain containing cyclic orthoester groups. Specifically, the polymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.6]undecane yields a stereoregular poly(ether ester), poly(trans-2-oxycyclohexyl hexanoate). researchgate.net The regiospecificity of the polymerization is determined by factors such as the monomer's stereostructure, its steric energy, and the free energy differences in the reaction's transition state, which are influenced by the choice of initiator. researchgate.net

The table below summarizes the research findings on the cationic polymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.6]undecane.

Initiator SystemResulting PolymerPolymer StereochemistryVolume Change
SnCl₄Poly(trans-2-oxycyclohexyl hexanoate)transExpansion
9-phenyl-9,10-dihydroanthracen-10-ylium cation (PDAC)Poly(trans-2-oxycyclohexyl hexanoate)trans (from cis monomer)High Expansion
Double Ring-Opening Polymerization (DROP) Leading to Poly(ether-ester)

The cationic polymerization of this compound can proceed via a double ring-opening polymerization (DROP) mechanism to yield a perfectly alternating poly(ether-ester). This process is a key method for synthesizing this specific type of polymer architecture. The mechanism involves the opening of both the lactone and the ether rings of the spiroorthoester monomer.

The polymerization is typically initiated by a cationic species, which attacks one of the oxygen atoms in the monomer. This initial ring-opening is followed by the opening of the second ring, leading to the formation of the poly(ether-alt-ester) structure. The selective double ring-opening is crucial for obtaining a polymer with a regular, alternating sequence of ether and ester linkages. Recent studies have shown that specific catalysts, such as cationic alkyl gallium complexes, can effectively promote the selective double ring-opening polymerization of spiroorthoesters to produce high molecular weight poly(ether-alt-ester)s. cjps.org

Temperature-Dependent Polymer Structure and Ring-Opening Selectivity

The structure of the polymer derived from this compound is highly dependent on the polymerization temperature, which dictates the selectivity between single and double ring-opening. At lower temperatures, typically below 40°C, the polymerization tends to favor a single ring-opening of the ether ring, resulting in a poly(cyclic orthoester). cjps.org

However, as the temperature is increased to around 110-120°C, the reaction equilibrium shifts, and the double ring-opening process becomes more favorable. cjps.orgresearchgate.net This leads to the formation of the desired poly(ether-alt-ester). This temperature-triggered selectivity allows for the controlled synthesis of different polymer architectures from the same monomer. For instance, a reaction might be initiated at a lower temperature to form the poly(cyclic orthoester), and then the temperature can be raised to induce the second ring-opening and convert the polymer into a poly(ether-alt-ester). researchgate.net

Table 1: Temperature-Dependent Polymerization of Spiroorthoesters

TemperaturePredominant Polymer StructureRing-Opening MechanismReference
< 40°CPoly(cyclic orthoester)Single Ring-Opening cjps.org
110-120°CPoly(ether-alt-ester)Double Ring-Opening cjps.orgresearchgate.net

This table illustrates the general temperature-dependent behavior observed in the polymerization of spiroorthoesters.

Regiospecific Polymerization Pathways

The cationic ring-opening polymerization of unsymmetrical spiroorthoesters can proceed through different regiospecific pathways, depending on which C-O bond is cleaved. The regioselectivity is influenced by the structure of the monomer and the nature of the cationic initiator.

In the case of this compound, the two ether oxygen atoms and the two ester oxygen atoms present different sites for initiator attack. The initial attack of the electrophile can occur at either the acetal (B89532) oxygen or the ether oxygen of the spiroorthoester. This is followed by isomerization to a more stable carbocation. The subsequent propagation steps determine the final polymer structure. The choice of catalyst can influence which pathway is favored, thereby controlling the regiochemistry of the resulting polymer.

Equilibrium Polymerization Behavior of this compound

The single ring-opening polymerization of this compound to form a poly(cyclic orthoester) has been identified as a typical equilibrium polymerization. researchgate.net This means that the polymerization process is reversible, and a dynamic equilibrium exists between the monomer and the growing polymer chains.

The position of this equilibrium is influenced by factors such as monomer concentration, temperature, and the solvent used. For a polymerization to proceed, the free energy of polymerization (ΔG_p) must be negative. The relationship ΔG_p = ΔH_p - TΔS_p, where ΔH_p is the enthalpy of polymerization and ΔS_p is the entropy of polymerization, governs this process. Ring-opening polymerizations are often characterized by a negative enthalpy change due to the relief of ring strain and a negative entropy change due to the loss of translational freedom of the monomer. This leads to the concept of a "ceiling temperature" (T_c = ΔH_p / ΔS_p), above which polymerization is thermodynamically unfavorable. libretexts.org The equilibrium nature of the polymerization of this compound allows for the control of the polymer's molecular weight by adjusting the reaction conditions.

Radical Ring-Opening Polymerization (RROP) of this compound Derivatives

While this compound itself does not readily undergo radical ring-opening polymerization, certain derivatives containing specific structural features can be polymerized via this mechanism. This pathway offers an alternative route to introduce ester functionalities into a polymer backbone using radical chemistry.

Initiation Systems for Radical Ring-Opening Polymerization

The radical ring-opening polymerization (RROP) of suitable spiroorthoester derivatives is typically initiated by conventional radical initiators. These initiators generate free radicals upon thermal or photochemical decomposition, which then attack the monomer to start the polymerization process.

Commonly used initiators include:

Azo compounds: such as azobisisobutyronitrile (AIBN).

Peroxides: such as benzoyl peroxide (BPO).

The choice of initiator depends on the desired polymerization temperature and the reactivity of the monomer. For instance, AIBN is a common choice for polymerizations carried out around 60-80°C, while benzoyl peroxide can be used at slightly higher temperatures. The initiator concentration will also affect the polymerization rate and the molecular weight of the resulting polymer.

Structural Requirements for Radical Polymerization (e.g., Exo-Methylene Groups)

For a spiroorthoester to undergo radical ring-opening polymerization, it must possess a structural feature that can be attacked by a radical and subsequently lead to ring opening. The most common and effective structural modification is the introduction of an exo-methylene group to one of the rings.

A key example is the radical polymerization of 2-methylene-1,4,6-trioxaspiro[4.4]nonane, a derivative of the spiroorthoester family. The presence of the double bond outside the ring system provides a site for radical addition. The subsequent radical intermediate can then undergo a β-scission reaction, leading to the opening of one of the rings and the formation of an ester linkage in the polymer backbone. This process effectively combines addition polymerization with ring-opening. The substituent on the 9-position of 7-methylene-trioxaspiro(4,4)nonane has been shown to affect the structure of the polymer and its polymerization activity. cjps.org

Comparative Analysis of Cationic and Radical Polymerization Mechanisms

Cationic Ring-Opening Polymerization (CROP)

Cationic polymerization is a well-established method for the polymerization of spiro orthoesters like this compound. This process is typically initiated by acidic species, which can be either protonic acids or Lewis acids. The mechanism is characterized by a ring-opening process, which helps to alleviate the steric strain within the bicyclic structure of the monomer.

The initiation step involves the protonation or coordination of a Lewis acid to one of the oxygen atoms in the monomer, leading to the formation of a reactive cationic species, specifically an oxonium ion. This active center then becomes susceptible to nucleophilic attack by another monomer molecule. The propagation phase of the polymerization proceeds through the sequential addition of monomer units to the growing polymer chain, with the ring structure opening to form a linear polymer. This process continues until the active center is terminated or chain transfer occurs. The resulting polymer from the CROP of this compound is typically a polyether-ester. It is also noted that the polymerization of related bicyclic compounds can be influenced by the solvent and the nature of the ion pairs formed, which can affect the polymerization rate and the molecular weight of the polymer. nih.gov

Radical Ring-Opening Polymerization

While less common for spiro orthoesters compared to cationic methods, radical ring-opening polymerization presents an alternative pathway. This mechanism is initiated by free radicals, which are typically generated from the thermal or photochemical decomposition of a radical initiator. For spiro compounds, especially those containing a methylene (B1212753) group, radical polymerization can be an effective method. cjps.orgresearchgate.net

The initiation of radical polymerization of a spiro orthoester would involve the abstraction of a hydrogen atom or the addition of a radical to the monomer, leading to the formation of a radical species that can undergo ring opening. The propagation then occurs through the addition of this radical to another monomer, continuing the chain reaction. The structure of the polymer obtained through radical ring-opening can differ from that obtained via cationic polymerization, potentially leading to novel materials with unique properties. Research on related spiro compounds has shown that the substituents on the spiro ring can affect the polymerization activity and the structure of the resulting polymer. cjps.org

Comparative Overview

The choice between cationic and radical polymerization for this compound involves a trade-off between control over the polymer structure and the potential for creating novel architectures. The following table provides a comparative summary of the two mechanisms.

FeatureCationic PolymerizationRadical Polymerization
Initiating Species Protonic acids, Lewis acidsFree radicals (from initiators)
Active Center Cationic (e.g., oxonium ion)Radical
Mechanism Ring-openingRing-opening
Polymer Structure Typically polyether-esterCan lead to varied structures
Control Generally offers good control over polymer architectureCan be more challenging to control
Sensitivity Sensitive to nucleophilic impurities (e.g., water)Sensitive to oxygen and other radical scavengers

Copolymerization Strategies Involving 1,4,6 Trioxaspiro 4.6 Undecane

Copolymerization with Epoxides and Cyclic Ethers

The copolymerization of spiro orthoesters with epoxides and other cyclic ethers is a significant area of research, primarily due to the potential for creating materials with controlled volumetric changes upon curing.

A key advantage of incorporating spiro orthoesters like 1,4,6-Trioxaspiro[4.6]undecane into polymer networks is their ability to mitigate shrinkage during polymerization. Conventional polymerization of monomers like epoxides leads to a significant reduction in volume, which can induce stress and microcracks in the final material. Spiro orthoesters, on the other hand, can undergo a double ring-opening polymerization that results in a net expansion of volume. researchgate.netrsc.org

When copolymerized with epoxides, the ring-opening of the spiro orthoester can compensate for the shrinkage of the epoxy resin as it cures. This leads to the formation of low-shrinkage or even expanding materials. researchgate.netrsc.org The extent of shrinkage control is dependent on the concentration of the spiro orthoester in the formulation. This property is highly desirable in applications such as dental fillings, adhesives, and high-precision castings where dimensional accuracy is critical. researchgate.netnih.gov

The mechanism involves the cationic ring-opening of both the epoxide and the spiro orthoester. The process can be initiated by photoinitiators or thermal acid generators. rsc.org The resulting polymer is a poly(ether-ester), combining the structural features of both monomer types. nih.govresearchgate.net Recent advancements have even demonstrated the in-situ formation of spiro orthoesters from epoxides and lactones, followed by their copolymerization, offering a one-pot synthesis of these advanced materials. nih.govresearchgate.net

Copolymerization with Unsaturated Vinyl Monomers

The copolymerization of this compound with unsaturated vinyl monomers typically proceeds through a radical mechanism, which presents both opportunities and challenges.

The radical copolymerization of spiro orthoesters containing an exocyclic double bond, such as 2-methylene-1,4,6-trioxaspiro[4.6]undecane, with vinyl monomers like acrylates and styrene (B11656) has been explored. oup.com This unsaturated analogue of this compound can undergo radical addition polymerization.

Studies have shown that 2-methylene-1,4,6-trioxaspiro[4.6]undecane can be copolymerized with various acrylates, including methyl acrylate, cyclohexyl acrylate, and 2-ethylhexyl acrylate. oup.com The resulting copolymers possess spiro orthoester moieties in their side chains. oup.com However, the reactivity of the spiro orthoester monomer with styrene in radical copolymerization is reported to be low. researchgate.net This difference in reactivity highlights the importance of monomer pairing in achieving successful copolymerization.

The presence of the spiro orthoester units in the copolymer backbone or as pendant groups opens up possibilities for post-polymerization modifications, such as acid-catalyzed crosslinking. oup.com

Mechanisms of Crosslinking in this compound-Derived Copolymer Systems

Crosslinking is a crucial step in transforming linear or branched copolymers into robust, three-dimensional networks with enhanced mechanical and thermal properties. For copolymers derived from this compound, several crosslinking strategies can be employed.

One approach involves the use of bifunctional spiro orthoester monomers in the initial polymerization. These monomers contain two spiro orthoester units, which can participate in the growing polymer chains, leading directly to a crosslinked network. rsc.org

Alternatively, for linear copolymers containing pendant spiro orthoester groups, crosslinking can be induced in a separate step. This is typically achieved through acid-catalyzed ring-opening of the spiro moieties in the polymer side chains. oup.com The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can initiate the ring-opening of the spiro orthoester units, which then react with other polymer chains to form crosslinks. oup.com An interesting feature of this system is the potential for reversibility; under specific conditions, the crosslinked polymer can be de-crosslinked back to the original soluble copolymer. oup.com

Another strategy involves the copolymerization of this compound with monomers that introduce reactive functionalities into the copolymer. For instance, copolymerization with an epoxy-functionalized comonomer would yield a copolymer with pendant epoxy groups. These groups can then be crosslinked in a subsequent step through conventional epoxy chemistry, such as reaction with amines or anhydrides. This approach allows for a dual-curing system, where the initial polymerization is followed by a separate crosslinking reaction.

Polymer Architectures and Functional Materials Derived from 1,4,6 Trioxaspiro 4.6 Undecane

Synthesis and Characterization of Poly(ether-ester) from 1,4,6-Trioxaspiro[4.6]undecane

While the low-temperature cationic polymerization of this compound yields a poly(cyclic orthoester), a double ring-opening polymerization to form a poly(ether-ester) is also a potential pathway, particularly under different reaction conditions such as higher temperatures. This type of polymerization would involve the opening of both the ether and the lactone rings of the spiroorthoester monomer.

Although detailed studies on the direct synthesis of poly(ether-ester) from this compound are not extensively reported, research on analogous spiroorthoesters demonstrates the feasibility of this approach. For instance, the polymerization of other spiroorthoesters has been shown to yield poly(ether-ester)s, often characterized by alternating ether and ester linkages in the polymer backbone. The properties of these poly(ether-ester)s are influenced by the structure of the parent monomer and the polymerization conditions.

Formation of Crosslinked Network Polymers

Polymers derived from this compound can be utilized to form crosslinked networks, which imparts them with enhanced mechanical properties and stability.

A notable application of polymers containing spiroorthoester moieties is in the development of acid-catalyzed reversible crosslinking-decrosslinking systems. While specific research on polymers from this compound in this context is limited, studies on structurally similar systems provide a clear proof-of-concept. For example, copolymers containing pendant spiroorthoester groups can be crosslinked by treatment with an acid catalyst at a suitable concentration and temperature. This crosslinking occurs through the opening of the spiroorthoester rings to form intermolecular linkages.

Crucially, this process can be reversed. By treating the crosslinked polymer with the acid catalyst at a lower concentration, the crosslinks can be cleaved, leading to the regeneration of the original soluble polymer. This reversibility offers potential for the development of self-healing materials and recyclable polymer systems.

Functionalization Approaches for Polymers Derived from this compound

The functionalization of polymers derived from this compound is a key strategy to tailor their properties for specific applications. Post-polymerization modification is a common and versatile approach for introducing a wide range of functional groups onto a polymer backbone. utexas.edunih.gov

For poly(orthoesters), functionalization can be achieved through several methods. One approach involves the incorporation of functional monomers during the polymerization process. Alternatively, the inherent reactivity of the orthoester linkage can be exploited for post-polymerization modification. For instance, the acid-catalyzed hydrolysis of the orthoester group can be controlled to introduce hydroxyl and ester functionalities, which can then serve as points for further chemical modification. While specific examples for polymers of this compound are not widely documented, the general principles of poly(orthoester) functionalization are applicable. utexas.edunih.gov These strategies open up possibilities for creating materials with tailored hydrophilicity, degradability, and for the attachment of bioactive molecules.

Advanced Characterization and Analytical Methodologies in 1,4,6 Trioxaspiro 4.6 Undecane Polymer Research

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are fundamental in elucidating the molecular structure of the 1,4,6-Trioxaspiro[4.6]undecane monomer and tracking the structural changes that occur during its ring-opening polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of both the monomer and the resulting polymer.

¹H NMR Spectroscopy provides information on the proton environment in the molecule. For the this compound monomer, distinct signals corresponding to the protons in the seven-membered ring and the five-membered dioxolane ring are expected. Following polymerization, the disappearance of signals characteristic of the spirocyclic structure and the appearance of new signals corresponding to the opened-ring polymer backbone confirm the reaction's success.

¹³C NMR Spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The spiro carbon atom in the this compound monomer has a characteristic chemical shift. Upon polymerization, this signal disappears, and new signals for the carbonyl and other carbons in the polymer backbone emerge. The analysis of ¹³C NMR spectra is crucial for confirming the double ring-opening of the spiro orthoester. rsc.org

Double Quantum Filtered-Correlation SpectroscopY (DQF-COSY) NMR is a two-dimensional NMR technique that helps in resolving complex proton spectra by filtering out uncoupled signals and reducing the intensity of diagonal peaks. rsc.org This is particularly useful in polymer analysis where signals can be broad and overlapping. DQF-COSY can elucidate the coupling between protons in the polymer backbone, helping to confirm the connectivity of the repeating units. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Spiro Orthoester Monomers and their Resulting Polymers

Compound/Polymer Group ¹H NMR (ppm) ¹³C NMR (ppm)
Spiro Orthoester Monomer Spiro carbon-~124
Methylene (B1212753) protons adjacent to oxygen in the seven-membered ring~3.8 - 4.2~65 - 70
Methylene protons in the five-membered ring~3.9 - 4.1~64 - 68
Other methylene protons~1.5 - 1.9~23 - 38
Poly(orthoester) Methylene protons adjacent to ester oxygen~4.1 - 4.3~60 - 65
Methylene protons adjacent to ether oxygen~3.5 - 3.7~68 - 72
Carbonyl carbon-~170 - 175

Note: The chemical shifts are approximate and can vary based on the specific structure and solvent used.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy is used to monitor the polymerization of this compound. The spectrum of the monomer shows characteristic C-O stretching bands for the spiro orthoester. Upon polymerization, the disappearance of these bands and the appearance of a strong absorption band corresponding to the C=O stretching of the ester group in the polymer backbone (typically around 1730 cm⁻¹) is a clear indication of successful ring-opening. oup.com

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy is a convenient alternative to traditional transmission FT-IR, as it allows for the direct analysis of solid and liquid samples with minimal preparation. This technique is particularly useful for in-situ monitoring of the polymerization process. The formation of carbonyl groups during the polymerization of spiro-orthoesters can be readily observed using ATR-IR. rsc.org

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for determining the molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight of polymers. shimadzu.comresearchgate.net The method separates polymer molecules based on their size in solution. Larger molecules elute first, followed by smaller molecules. By calibrating with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) can be determined. google.com This information is vital for controlling the polymerization reaction and tailoring the polymer properties for specific applications.

Table 2: Typical GPC/SEC Data for Poly(orthoesters)

Parameter Description Typical Value Range
Number-Average Molecular Weight (Mn) The statistical average molecular weight of all the polymer chains.10,000 - 100,000 g/mol
Weight-Average Molecular Weight (Mw) The average molecular weight where the contribution of each chain is weighted by its mass.15,000 - 200,000 g/mol
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution.1.5 - 3.0

Note: These values are representative and can be influenced by polymerization conditions such as initiator type, monomer concentration, and reaction time.

Thermal Analysis of Polymerization and Polymer Products

Thermal analysis techniques are employed to study the thermal transitions and stability of the polymers derived from this compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine important thermal properties of polymers, such as the glass transition temperature (Tg) and the melting temperature (Tm). researchgate.net For amorphous polymers, only a Tg is observed, which represents the transition from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, both a Tg and a Tm are observed. The thermal properties of aliphatic polyesters are highly dependent on their chemical structure. mdpi.comebrary.net DSC analysis of poly(this compound) provides insights into its physical state at different temperatures, which is crucial for its processing and application.

Table 3: Representative Thermal Properties of Aliphatic Poly(orthoesters) Determined by DSC

Thermal Property Description Typical Temperature Range (°C)
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a glassy to a rubbery state.-20 to 60
Melting Temperature (Tm) The temperature at which a crystalline polymer melts.50 to 150

Note: The specific values for poly(this compound) will depend on its molecular weight and degree of crystallinity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a polymer. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical data on the decomposition temperatures and the kinetics of degradation.

In the context of polymers derived from spiro orthoesters such as this compound, TGA is employed to determine the onset of thermal degradation, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures. While specific TGA data for the homopolymer of this compound is not extensively detailed in publicly available literature, research on related poly(ether-ester)s provides insights into their general thermal behavior. These polymers are known to undergo multi-step degradation processes. Typically, the initial weight loss is attributed to the decomposition of the less stable ether linkages, followed by the degradation of the more stable ester and hydrocarbon segments at higher temperatures.

For analogous poly(ether-ester) block copolymers, TGA reveals distinct weight loss steps corresponding to the different polymer blocks. For instance, a thermoplastic polyurethane with poly(ether) soft segments and diisocyanate-based hard segments shows a two-step degradation profile. The initial, lower temperature degradation is associated with the hard segments, while the poly(ether) soft segments degrade at a higher temperature. researchgate.net The precise temperatures and weight loss percentages are highly dependent on the specific chemical structure, molecular weight, and any additives present in the polymer matrix.

Volumetric Change Measurement Techniques (e.g., Dilatometry)

A significant and highly researched characteristic of the polymerization of spiro monomers, including this compound, is the minimal shrinkage or even expansion in volume that occurs during the process. This is a stark contrast to the significant volume contraction observed during the polymerization of most conventional monomers. This property is of great interest for applications where dimensional stability is critical, such as in dental fillings, high-precision molding, and adhesives.

Dilatometry is the primary technique used to precisely measure these volume changes. It involves monitoring the change in volume of a known amount of monomer as it polymerizes in a temperature-controlled vessel, typically a dilatometer.

Research on the cationic ring-opening polymerization of this compound has utilized dilatometry to quantify the volume change. The polymerization of this monomer proceeds via a single ring-opening of the seven-membered ether ring, leading to the formation of a poly(cyclic orthoester). It has been reported that the cationic polymerization of this compound, along with other spiroorthoesters, was investigated, and the volume change during polymerization was a key aspect of these studies. google.com The small volume change is attributed to the fact that for every bond that is broken (the ring opening), a new, longer polymer chain is formed, which largely compensates for the decrease in intermolecular distances that typically causes shrinkage.

The table below summarizes the expected type of data obtained from dilatometry studies on the polymerization of spiro orthoesters.

MonomerPolymerization TypeVolume Change (%)Reference
This compoundCationic Ring-OpeningNear-zero or slight expansion google.com

It is the unique double-ring structure of the spiro monomer that is fundamental to this behavior. During polymerization, the opening of one of the rings leads to an increase in the molar volume that can offset the shrinkage that occurs from the formation of new covalent bonds in the polymer backbone. This phenomenon has been a subject of extensive research, highlighting the potential of spiro orthoesters in creating high-performance polymers with superior dimensional fidelity.

Computational and Theoretical Investigations of 1,4,6 Trioxaspiro 4.6 Undecane Polymerization

Quantum Chemical Calculations (e.g., Density Functional Theory, PM3, MM2)

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules involved in polymerization. Methods like Density Functional Theory (DFT), and semi-empirical methods such as PM3 (Parametric Method 3), as well as molecular mechanics methods like MM2, provide valuable insights into various aspects of the polymerization of spiroorthoesters.

Energetic and Conformational Analysis of 1,4,6-Trioxaspiro[4.6]undecane Monomers and Polymerization Intermediates

A thorough understanding of the shapes and relative energies of the this compound monomer and its subsequent polymerization intermediates is crucial for predicting the polymer's structure and properties.

Monomer Conformation: The this compound molecule, with its spirocyclic structure, can exist in various conformations. Computational methods are employed to determine the most stable (lowest energy) three-dimensional arrangements of the atoms.

Molecular Mechanics (MM2): This method is often used for an initial, rapid conformational search. It treats molecules as a collection of atoms held together by springs, allowing for the efficient calculation of steric energies for a large number of possible conformations.

Semi-Empirical Methods (PM3): PM3 provides a more sophisticated analysis than molecular mechanics by including valence electrons in the calculation, offering better estimates of electronic properties and relative energies of different conformers. wikipedia.org

Density Functional Theory (DFT): DFT is a high-level quantum mechanical method that provides accurate geometric and energetic information. It is often used to refine the geometries and energies of the most stable conformers identified by MM2 or PM3.

Polymerization Intermediates: During cationic ring-opening polymerization, the monomer is activated to form reactive intermediates, such as oxonium ions. The stability of these intermediates is a key factor in determining the polymerization rate and mechanism. Quantum chemical calculations can model these charged species, providing information on their geometries, charge distributions, and relative energies.

While specific data for this compound is not available, a hypothetical data table illustrating the type of information that would be generated from such calculations is presented below.

Species Method Relative Energy (kcal/mol) Key Geometric Parameters
Monomer (Chair-Chair)DFT/B3LYP0.0C-O bond lengths, dihedral angles
Monomer (Boat-Chair)DFT/B3LYPData not availableC-O bond lengths, dihedral angles
Protonated MonomerDFT/B3LYPData not availableC-O-H+ bond angle, charge on oxygen
Ring-Opened CationDFT/B3LYPData not availableC-C bond rotation barrier, carbocation stability

Elucidation of Reaction Pathways, Regioselectivity, and Stereocontrol

Quantum chemical calculations are instrumental in mapping out the entire reaction pathway of polymerization, from reactants to products, via transition states.

Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the polymerization reaction can be constructed. This helps in understanding the mechanism, including the rate-determining step.

Regioselectivity: In cases where the spiroorthoester is unsymmetrical, the initial ring-opening can occur at different positions, leading to different polymer structures. DFT calculations can predict the preferred site of attack by comparing the activation energies for the different possible pathways.

Stereocontrol: The stereochemistry of the resulting polymer is critical for its material properties. Computational methods can be used to investigate the factors that control the stereochemical outcome of the polymerization, such as the approach of the incoming monomer to the growing polymer chain. This involves analyzing the transition state structures leading to different stereoisomers.

Molecular Dynamics Simulations of Polymerization Systems

While quantum chemistry focuses on the details of individual reaction steps, molecular dynamics (MD) simulations provide a broader view of the polymerization process and the resulting polymer's behavior at the atomic level over time.

MD simulations model a system of many molecules (monomers, polymer chains, solvent) and their movements based on a force field, which describes the interactions between atoms. This approach allows for the investigation of dynamic processes that are inaccessible to static quantum chemical calculations.

For the polymerization of this compound, MD simulations could be used to:

Simulate the Polymerization Process: By incorporating reactive force fields, it is possible to simulate the bond-breaking and bond-forming events of the polymerization reaction itself, providing insights into the growth of polymer chains.

Predict Macroscopic Properties: By analyzing the collective behavior of many polymer chains, MD simulations can help predict important material properties such as the glass transition temperature, density, and mechanical strength of the resulting poly(this compound).

A representative data table for findings from a hypothetical MD simulation is shown below.

Property Simulation Detail Value
Radius of Gyration (Rg)Single polymer chain in solventData not available
End-to-End DistanceSingle polymer chain in solventData not available
Glass Transition Temperature (Tg)Amorphous polymer bulkData not available
DensityAmorphous polymer bulkData not available

Emerging Research Directions and Technological Advancements in 1,4,6 Trioxaspiro 4.6 Undecane Chemistry

Application in Additive Manufacturing Processes (e.g., Stereolithographic 3D Printing of Poly(ether-ester) Networks)

The use of 1,4,6-Trioxaspiro[4.6]undecane and related spiro-orthoesters is a significant advancement in additive manufacturing, particularly in stereolithography (SL). A primary challenge in SL and other photopolymerization-based 3D printing techniques is the volumetric shrinkage that occurs as the liquid resin converts to a solid polymer, leading to internal stress, warping, and reduced part accuracy.

Recent research has demonstrated, for the first time, the successful stereolithographic printing of pure poly(ether-ester) networks using spirocyclic monomers without the need for radical polymerization accelerators. mdpi.comnih.gov In these systems, bifunctional spiro-orthoesters, including derivatives of this compound, are used as "expanding monomers." mdpi.comnih.gov The ring-opening polymerization process minimizes shrinkage stress, enabling the fabrication of parts with high precision, excellent resolution, and superior surface finishes. mdpi.comnih.govnih.gov This has been achieved using Hot Lithography, an SL process conducted at elevated temperatures, to print previously inaccessible pure aliphatic poly(ether-ester) components. mdpi.comnih.gov

Furthermore, spiro-orthoesters have been incorporated as anti-shrinkage additives in other 3D printing resins, such as thiol-ene systems for digital light processing (DLP). acs.org The inclusion of these monomers has been shown to significantly reduce shrinkage while enabling high-resolution printing. acs.org The resulting poly(ether-ester) networks are highly regarded for their biocompatibility and biodegradability, opening up new possibilities for medical applications where flexible, custom-designed, and highly precise parts are essential. nih.gov

Strategies for Precise Shrinkage Control and Induced Volume Expansion in Polymer Systems

The defining characteristic of this compound in polymer science is its ability to counteract polymerization shrinkage. Conventional monomers experience a decrease in volume as they convert from sparsely packed molecules to a denser polymer network. In contrast, spiro-orthoesters undergo a double ring-opening mechanism where one bond cleavage is accompanied by the formation of a new, more open-chain structure. This process can lead to a net zero change in volume or even volumetric expansion.

Research has shown that specific derivatives of this compound can induce significant volume expansion. For instance, the regiospecific photopolymerization of cis-2,3-tetramethylene-1,4,6-trioxaspiro[4.6]undecane has been observed to produce a volumetric expansion rate of 5.35%. mdpi.comresearchgate.net This expansion is a powerful tool for formulating low-shrinkage or zero-shrinkage polymer systems.

Table 1: Impact of Spiro-orthoester (SOE) Monomers on Polymerization Shrinkage
Polymer SystemSOE Additive/MonomerEffect on Volumetric Shrinkage/ExpansionReference
Acrylic Resins2-phenoxymethyl-1,4,6-trioxa-spiro[4.6]undecane (PSOE)Reduced from 2.92% to 1.34% acs.org
Thiol-ene Resins2-((allyloxy)methyl)-1,4,6-trioxospiro[4.4]nonaneReduced by 39% compared to SOE-free resin acs.org
Pure SOE Photopolymerizationcis-2,3-tetramethylene-1,4,6-trioxaspiro[4.6]undecane+5.35% (Expansion) mdpi.comresearchgate.net
SOE-based Holographic GratingsSiloxane-containing SOEs6.8% (vs. 11.8% for epoxy-based) acs.org

Development of Chemically Recyclable Polymer Systems

The development of chemically recyclable polymers is a cornerstone of the transition to a circular economy for plastics. The polymerization of this compound is based on a cationic ring-opening mechanism that can be an equilibrium process. acs.org This is a crucial feature for chemical recycling.

Polymers formed through equilibrium polymerization can, under specific conditions (e.g., heat, catalyst), be depolymerized back to their constituent monomers. acs.org This allows for the recovery of the original monomer in high purity, which can then be re-polymerized to produce virgin-quality polymer, creating a closed-loop recycling system. The poly(ether-ester)s derived from this compound fit this model. The reversible nature of the polymerization provides a pathway to deconstruct the polymer network back into the bifunctional spiro-orthoester monomer. acs.org

This approach contrasts sharply with the degradation of traditional thermosets or the downcycling of many thermoplastics. The ability to regenerate the monomer offers a sustainable alternative and is a focal point of current research into advanced, recyclable polymer materials. acs.org

Design of Polymers with Enhanced Flame Retardancy

The incorporation of specific chemical moieties can impart flame-retardant properties to polymers. Common strategies include the addition of phosphorus, nitrogen, silicon, or halogen-containing compounds. While the poly(ether-ester) backbone resulting from the polymerization of this compound does not inherently possess flame-retardant characteristics, the monomer's structure allows for functionalization. However, based on currently available scientific literature, the specific application of this compound or its simple derivatives in the design of polymers with enhanced flame retardancy is not a widely documented area of research. Future work could explore the synthesis of functionalized spiro-orthoester monomers containing flame-retardant elements to create polymers that combine low-shrinkage properties with enhanced fire safety.

Synthesis of Novel Functional Monomers and Polymerizable Systems

The versatility of the this compound scaffold allows for the synthesis of a wide range of novel functional monomers, expanding its utility beyond simply a shrinkage-control agent. By introducing different chemical groups onto the spiro-orthoester core, researchers can tailor the properties of the resulting polymers.

One significant area of development is the creation of new polymerizable systems through copolymerization. The cationic copolymerization of this compound with other spiro-orthoesters, such as 2-methyl-1,4,6-trioxaspiro[4.5]decane and 2-methyl-1,4,6-trioxaspiro[4.4]nonane, has been investigated to create polymers with tailored properties. acs.org Another example is the radical copolymerization of 2-methylene-1,4,6-trioxaspiro[4.6]undecane with various functional acrylates, demonstrating its ability to be integrated into different polymerization platforms. researchgate.net

Degradation Mechanisms of Polymers Derived from 1,4,6 Trioxaspiro 4.6 Undecane

Acid-Catalyzed Decrosslinking and Depolymerization Pathways

The principal mechanism for the degradation of polymers derived from 1,4,6-Trioxaspiro[4.6]undecane is acid-catalyzed hydrolysis of the orthoester linkages. This process is highly sensitive to pH, with the rate of hydrolysis increasing significantly in acidic environments. The reaction with water leads to the cleavage of the polymer backbone, resulting in the formation of diols and esters as primary degradation products.

The hydrolysis of the poly(ortho ester) backbone is a surface erosion phenomenon, particularly in hydrophobic polymer matrices. This means that degradation is primarily confined to the surface of the material that is in contact with the aqueous environment. This characteristic is highly advantageous for applications such as controlled drug delivery, where a predictable and steady release of an encapsulated agent is required. The rate of this surface erosion can be precisely controlled by incorporating acidic or basic excipients into the polymer matrix. nih.gov For instance, the inclusion of acidic excipients can accelerate the hydrolysis rate by creating an acidic microenvironment at the polymer surface.

The general mechanism for the acid-catalyzed hydrolysis of a poly(ortho ester) is initiated by the protonation of one of the ether oxygens in the orthoester group. This is followed by the addition of a water molecule, leading to the formation of a hemiacetal and an alcohol. Subsequent hydrolysis of the hemiacetal yields a carboxylic acid and another alcohol, effectively cleaving the polymer chain. This process of depolymerization results in a decrease in the polymer's molecular weight and mass over time.

Research on analogous poly(orthoesters) has demonstrated that the structure of the monomer, particularly the substituents on the orthoester group, can influence the rate of hydrolysis. While specific data for polymers from this compound is limited, studies on similar systems show that electron-donating groups can stabilize the cationic intermediate, potentially affecting the hydrolysis kinetics.

Thermal Degradation Behavior and Mechanisms

The thermal stability of polymers derived from this compound is another critical aspect of their material properties. Thermogravimetric analysis (TGA) of analogous poly(orthoesters) reveals a multi-step degradation process. The initial weight loss is typically attributed to the decomposition of the orthoester units, followed by the degradation of the remaining polymer backbone at higher temperatures.

For instance, studies on copolymers of cyclic orthoesters and cyclooctadiene have shown that the degradation profile is dependent on the proportion of orthoester monomers in the polymer chain. The initial degradation step, corresponding to the breakdown of the orthoester linkages, occurs at a lower temperature than the degradation of the hydrocarbon segments of the polymer. nih.gov

The following interactive table provides representative data on the thermal degradation of a poly(orthoester) copolymer, illustrating the influence of orthoester content on thermal stability.

Polymer Composition (Orthoester:Co-monomer)Onset Degradation Temperature (°C) (Orthoester units)Onset Degradation Temperature (°C) (Backbone)
1:2~340~470
1:9~350~475

This data is representative of analogous poly(orthoester) systems and illustrates the expected thermal behavior.

The mechanism of thermal degradation is believed to involve the cleavage of the C-O bonds within the orthoester group, leading to the formation of volatile low molecular weight products. The specific decomposition products and pathways can be influenced by factors such as the heating rate and the atmosphere (inert or oxidative).

Photo-oxidative Degradation Considerations

Photo-oxidative degradation occurs when polymers are exposed to ultraviolet (UV) radiation in the presence of oxygen. This process can lead to chain scission, crosslinking, and the formation of chromophoric groups, which can alter the physical and chemical properties of the material.

While specific studies on the photo-oxidative degradation of polymers from this compound are not widely available, general principles of polymer photochemistry can be applied. The presence of ether linkages in the poly(ortho ester) backbone could be susceptible to photo-oxidation. The initiation step would likely involve the absorption of UV photons, leading to the formation of free radicals. These radicals can then react with oxygen to form peroxy radicals, which can propagate a chain reaction of bond cleavage and the formation of various degradation products, including hydroperoxides, ketones, and esters.

The rate and extent of photo-oxidative degradation would be influenced by the intensity and wavelength of the UV radiation, the presence of photosensitizers or stabilizers within the polymer matrix, and the environmental conditions such as temperature and humidity. For outdoor applications or those involving exposure to UV light, understanding and mitigating photo-oxidative degradation would be crucial for ensuring the material's long-term performance. Research on other polymers has shown that a combination of thermal and photo-oxidative stress can have a synergistic effect on degradation, leading to a more rapid loss of material properties. mdpi.comresearchgate.net

Investigation of Biodegradability as a Material Property

The biodegradability of polymers derived from this compound is a key feature that makes them attractive for biomedical and environmental applications. Biodegradation is the degradation of a material mediated by biological activity, such as that of microorganisms.

For poly(orthoesters), the initial abiotic hydrolysis is often a prerequisite for subsequent biodegradation. The hydrolysis breaks down the polymer into smaller, water-soluble fragments (oligomers and monomers) that can then be assimilated and metabolized by microorganisms.

Studies on non-hydrogenated copolymers with a high orthoester content have shown that they can be biodegraded by microorganisms from activated sludge. nih.gov The rate of biodegradation can be influenced by the chemical structure of the degradation products. For example, the biodegradability of fatty acid esters is known to decrease with increasing chain length. nih.gov Therefore, the design of the original poly(ortho ester) can influence the biodegradability of its byproducts.

The following table summarizes the key factors influencing the degradation of polymers derived from this compound.

Degradation MechanismKey Influencing FactorsPrimary Outcome
Acid-Catalyzed Hydrolysis pH, water availability, temperature, presence of acidic/basic excipientsChain scission, formation of diols and esters, surface erosion
Thermal Degradation Temperature, heating rate, atmosphere, polymer compositionChain cleavage, formation of volatile products
Photo-oxidative Degradation UV radiation, oxygen, temperature, presence of sensitizers/stabilizersChain scission, crosslinking, formation of chromophores
Biodegradation Abiotic hydrolysis, microbial activity, structure of degradation productsAssimilation and metabolism by microorganisms

Q & A

Q. How can researchers optimize the synthesis of 1,4,6-Trioxaspiro[4.6]undecane to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Catalyst screening : Test acid/base catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Temperature control : Use reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the compound from spirocyclic byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: A multi-technique approach is critical for unambiguous structural confirmation:

  • ¹H/¹³C NMR : Analyze sp³ hybridized oxygenated carbons (δ 60–100 ppm) and proton coupling patterns to confirm spirocyclic connectivity .
  • IR spectroscopy : Identify ether (C-O-C) stretches near 1100 cm⁻¹ and absence of hydroxyl peaks .
  • Mass spectrometry (HRMS) : Use ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation artifacts .

Q. How can factorial design be applied to study solvent effects on this compound’s stability?

Methodological Answer: A 2³ factorial design evaluates interactions between solvent polarity, temperature, and light exposure:

  • Variables : Solvent (DMF, ethanol), temperature (25°C, 40°C), UV light (presence/absence).
  • Response metrics : Degradation rate (HPLC), color change (UV-Vis).
  • Analysis : Use ANOVA to identify significant factors. For example, ethanol increases hydrolysis under UV light, while DMF stabilizes via hydrophobic interactions .

Q. What methodologies resolve contradictions in spectral data interpretation for spirocyclic compounds?

Methodological Answer: Contradictions arise from stereochemical ambiguity or overlapping signals. Strategies include:

  • Dynamic NMR : Resolve conformational exchange broadening by cooling samples (e.g., –40°C) .
  • DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to validate proposed conformers .
  • X-ray crystallography : Use single-crystal data to unambiguously assign spirocyclic geometry .

Case Study : Discrepancies in NOE correlations for axial vs. equatorial substituents were resolved via crystallography, confirming a chair-like conformation .

Q. How can computational chemistry integrate with experimental data to model this compound’s reactivity?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation effects on hydrolysis pathways (e.g., water penetration into the spirocyclic core) .
  • QM/MM hybrid methods : Predict regioselectivity in ring-opening reactions by mapping electrostatic potential surfaces .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (Arrhenius plots) .

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